Methyl 3-tert-Butylbenzoate
Overview
Description
Methyl 3-tert-Butylbenzoate is an organic compound with the molecular formula C12H16O2. It is an ester derived from 3-tert-butylbenzoic acid and methanol. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-tert-Butylbenzoate can be synthesized through the esterification of 3-tert-butylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: 3-tert-Butylbenzoic acid.
Reduction: 3-tert-Butylbenzyl alcohol.
Substitution: Nitro derivatives of this compound.
Scientific Research Applications
Methyl 3-tert-Butylbenzoate has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for Methyl 3-tert-Butylbenzoate involves its hydrolysis to 3-tert-butylbenzoic acid and methanol. This reaction is catalyzed by esterases, which are enzymes that facilitate the breakdown of ester bonds. The hydrolysis process involves the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the formation of the acid and alcohol .
Comparison with Similar Compounds
Methyl 4-tert-Butylbenzoate: Similar in structure but with the tert-butyl group at the para position.
Ethyl 3-tert-Butylbenzoate: Similar ester but with an ethyl group instead of a methyl group.
Methyl 3-tert-Butylphenylacetate: Similar ester but with a phenylacetate group instead of a benzoate group.
Uniqueness: Methyl 3-tert-Butylbenzoate is unique due to the position of the tert-butyl group on the aromatic ring, which influences its reactivity and physical properties. The meta position of the tert-butyl group provides distinct steric and electronic effects compared to its para and ortho counterparts .
Properties
IUPAC Name |
methyl 3-tert-butylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)10-7-5-6-9(8-10)11(13)14-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGQRCJRGVXWDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542269 | |
Record name | Methyl 3-tert-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27330-57-0 | |
Record name | Methyl 3-tert-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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